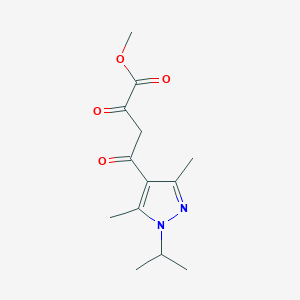

methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, along with the ester and diketone functionalities, makes it a versatile molecule for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone

-

Formation of Pyrazole Ring

- React hydrazine hydrate with acetylacetone under reflux conditions.

- The reaction typically proceeds in ethanol as a solvent, yielding 3,5-dimethylpyrazole.

-

Alkylation

- Alkylate the 3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate.

- This step introduces the isopropyl group at the nitrogen atom of the pyrazole ring.

-

Esterification

- React the alkylated pyrazole with methyl acetoacetate in the presence of a catalyst like p-toluenesulfonic acid.

- The reaction is typically carried out under reflux conditions in an inert atmosphere to yield the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the pyrazole ring and the diketone moiety.

- Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction

- Reduction reactions can target the ester and diketone functionalities.

- Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution

- The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

- Halogenation and nitration are common electrophilic substitutions, while nucleophilic substitutions can involve the ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

p-Toluenesulfonic acid, potassium carbonate.Solvents: Ethanol, dichloromethane, toluene.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has shown potential in the development of new pharmaceuticals due to its structural similarity to known bioactive compounds. It has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties .

- Anticancer Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer activity against various cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of the pyrazole ring enhances the interaction with biological targets involved in cancer progression .

- Antimicrobial Effects : Research has also highlighted the compound's efficacy against a range of pathogens, suggesting its potential as a lead structure for developing new antimicrobial agents .

Agricultural Applications

The compound's ability to act as a growth regulator has been explored in agricultural research. Pyrazole derivatives have been shown to influence plant growth and development positively.

- Growth Regulation : Studies have demonstrated that certain pyrazole derivatives can enhance seed germination and improve crop yield by modulating hormonal pathways in plants .

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules.

- Synthetic Pathways : The synthesis of this compound can be achieved through various methods including Knoevenagel condensation and Michael addition reactions. These synthetic routes allow for the introduction of diverse functional groups, expanding the compound's utility in drug discovery and material science .

Wirkmechanismus

The mechanism of action of methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ester and diketone groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the isopropyl group, resulting in different reactivity and biological activity.

Ethyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Similar structure but with an ethyl ester group, affecting its physical and chemical properties.

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxobutanoate: Variation in the position of the carbonyl group, leading to different reactivity.

Uniqueness

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to the combination of its pyrazole ring with ester and diketone functionalities. This combination provides a versatile platform for chemical modifications and a wide range of reactivity, making it valuable in various research and industrial applications.

Biologische Aktivität

Methyl 4-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : Not explicitly listed in the provided sources.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 250.29 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The methyl group and isopropyl substituents may enhance these effects by improving solubility and bioavailability.

2. Antioxidant Activity

Compounds containing pyrazole rings often demonstrate antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases. Studies suggest that methylated pyrazoles can scavenge free radicals effectively, thereby protecting cellular components from damage.

3. Antimicrobial Effects

Preliminary studies on related pyrazole derivatives have shown promising results against various bacterial strains. The structural features of this compound may confer similar antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Case Study: Pyrazole Derivatives in Medicine

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives for their pharmacological activities. The findings indicated that modifications on the pyrazole ring significantly influenced the compounds' efficacy against inflammation and microbial infections .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antioxidant | |

| Similar Pyrazole Derivative | Anti-inflammatory | |

| Pyrazole-based Antibiotic | Antimicrobial |

In Vitro Studies

In vitro assays have demonstrated that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was observed in several studies involving structurally similar compounds . This suggests that this compound might also possess COX-inhibitory activity.

Eigenschaften

IUPAC Name |

methyl 4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-7(2)15-9(4)12(8(3)14-15)10(16)6-11(17)13(18)19-5/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKDWDNUFHGGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.